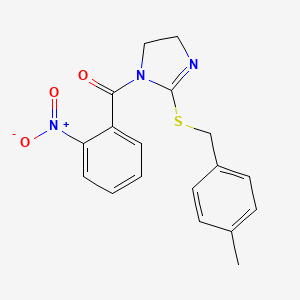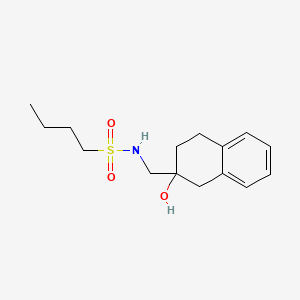![molecular formula C11H10F3NO B2698967 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 38348-84-4](/img/structure/B2698967.png)
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Vue d'ensemble
Description
“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H10F3NO . It is also known as Fluorochloridone . This compound is a part of the N-phenyl heterocycle group of herbicides .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” has a molecular weight of 312.115 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
- Trifluoroethylisatin ketimine has been extensively studied in organic synthesis. Chemists have utilized it as a fluorine-containing synthon since its development in 2015 . The compound participates in various reactions, including cycloadditions and cascade reactions.
- Trifluoromethyl-containing compounds exhibit diverse pharmacological properties, such as protease inhibition, anticancer effects, anti-HIV activity, and more .
- Pyrrolidin-2-ones, including trifluoroethylisatin ketimine, serve as building blocks for synthesizing various alkaloids. These compounds contribute to the construction of complex natural products .
- ®-1-[3-(Trifluoromethyl)phenyl]ethanol (®-MTF-PEL) is a key chiral building block. It plays a crucial role in the preparation of neuroprotective compounds, such as ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide .
- Trifluoroethylisatin ketimine derivatives, owing to their fluorine and pyridine structures, exhibit superior pest control properties compared to traditional phenyl-containing insecticides .
- Some derivatives of trifluoroethylisatin ketimine have shown nanomolar activity against kinases CK1γ and CK1ε. Researchers continue to explore modifications to understand the influence of chiral moieties on kinase inhibition .
Organic Synthesis Reactions
Medicinal Chemistry
Alkaloid Synthesis
Chiral Building Blocks
Pest Control Properties
Kinase Inhibition
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKVKMHNNEDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)


![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2698889.png)


![6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2698893.png)
![5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2698895.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2698896.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2698899.png)


![1-(Chloromethyl)-3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2698905.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2698906.png)